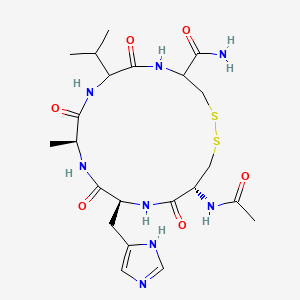
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile is an organic compound with the molecular formula C28H18N2 and a molecular weight of 382.46 g/mol . It is a solid compound that is typically stored in a dark place under an inert atmosphere at room temperature . This compound is known for its unique structural properties, which include a tetraphenylethylene core connected to two benzonitrile groups.
Méthodes De Préparation
The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with diphenylethylene lithium to yield the desired product[2][2]. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the stability and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The benzonitrile groups can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural properties make it useful in the study of molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparaison Avec Des Composés Similaires
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile can be compared to other similar compounds, such as:
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: This compound has aldehyde groups instead of nitrile groups, leading to different reactivity and applications.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound contains hydroxyl groups, which also result in different chemical properties and uses.
The uniqueness of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile lies in its combination of a tetraphenylethylene core with benzonitrile groups, providing a distinct set of chemical and physical properties that make it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
4-[1-(4-cyanophenyl)-2,2-diphenylethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)28(26-17-13-22(20-30)14-18-26)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPIRSOTGOWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid](/img/structure/B8208465.png)



![(4S,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8208499.png)



![(4R,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8208527.png)




![Ethyl 4-chloro-2-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8208572.png)
